molecular formula C22H13F3N4S B287338 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287338
M. Wt: 422.4 g/mol
InChI Key: JESFQAKXIFMZBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BPTT, is a novel compound that has been studied extensively due to its potential applications in scientific research. BPTT is a heterocyclic compound that contains a triazole ring and a thiadiazole ring, which are known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the modulation of several signaling pathways in cells. 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of several enzymes, including tyrosine kinases and proteases, which are involved in cell signaling and proliferation. 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have several biochemical and physiological effects in cells and animals. In cells, 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit cell proliferation, induce apoptosis, and modulate several signaling pathways. In animals, 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to enhance cognitive function, reduce inflammation, and protect against neurodegeneration. 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have anticancer activity in animal models, which suggests that it may have potential as a therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also easy to synthesize and can be modified to improve its pharmacokinetic properties. However, 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations for lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by using appropriate solvents and controls in experiments.

Future Directions

There are several future directions for the study of 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in other scientific research areas. 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promise as a therapeutic agent for several diseases, and further research is needed to determine its full potential.

Synthesis Methods

The synthesis of 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in the literature by several research groups. One of the most common methods involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with 6-bromo-1,1'-biphenyl-4-carboxylic acid followed by the reaction with sodium azide and triethylamine. The resulting compound is then treated with thionyl chloride and triazole to yield 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Another method involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with 6-bromo-1,1'-biphenyl-4-carboxylic acid followed by the reaction with sodium azide and triethylamine. The resulting compound is then treated with thionyl chloride and triazole to yield 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in several scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have neuroprotective effects and to enhance cognitive function in animal models. In cancer research, 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anticancer activity against several types of cancer cells, including breast cancer, lung cancer, and leukemia. In drug discovery, 6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

Product Name

6-[1,1'-Biphenyl]-4-yl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C22H13F3N4S

Molecular Weight

422.4 g/mol

IUPAC Name

6-(4-phenylphenyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H13F3N4S/c23-22(24,25)18-12-10-16(11-13-18)19-26-27-21-29(19)28-20(30-21)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-13H

InChI Key

JESFQAKXIFMZBH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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